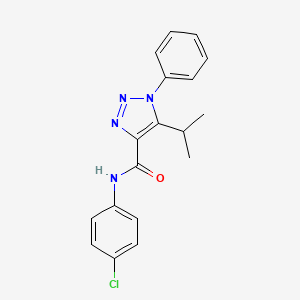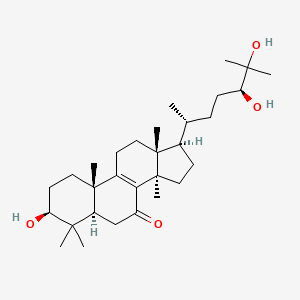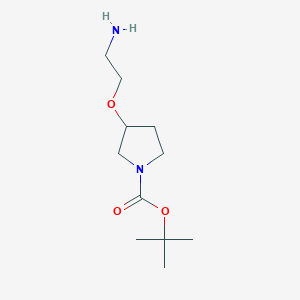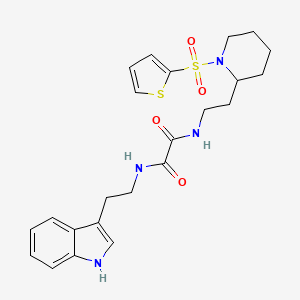
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound with the molecular formula C5H8ClN·HCl. It is a derivative of tetrahydropyridine, characterized by the presence of a chlorine atom at the third position of the pyridine ring. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of 1,2,3,6-tetrahydropyridine using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated as a hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Various substituted tetrahydropyridine derivatives.
Oxidation Reactions: Pyridine derivatives.
Reduction Reactions: Tetrahydropyridine derivatives.
Scientific Research Applications
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, such as acetylcholinesterase. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to the disruption of normal enzyme function. Additionally, the compound can interact with receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A parent compound without the chlorine substitution.
4-Methyl-1,2,3,6-tetrahydropyridine: A derivative with a methyl group at the fourth position.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A derivative with a phenyl group at the fourth position, known for its neurotoxic effects.
Uniqueness
3-Chloro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
3-chloro-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVHCSNWRAPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)



![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)
![4-hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one](/img/structure/B2942572.png)
![4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2942574.png)
![4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE](/img/structure/B2942575.png)

![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)
